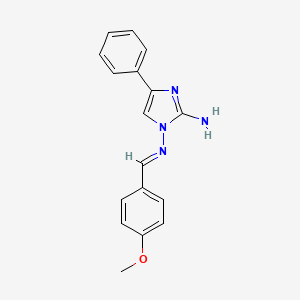

N~1~-(4-methoxybenzylidene)-4-phenyl-1H-imidazole-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions that typically yield imidazole derivatives. For instance, compounds like (Z)-4-(2-methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one have been synthesized and characterized to study their crystal structure and spectroscopic properties (Jiun-Wei Hu & Kew-Yu Chen, 2015). These processes often involve the use of specific reagents and catalysts to promote the formation of the desired imidazole ring and its subsequent functionalization.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often analyzed through techniques like X-ray crystallography, which reveals the presence of intramolecular hydrogen bonds and π–π stacking interactions that contribute to the stability of the crystal structure. Such structural features are crucial for understanding the reactivity and physical properties of these compounds (Ping Wang, Xiao-He Chu, & W. Su, 2005).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including but not limited to, nucleophilic substitution reactions, and can act as ligands in coordination chemistry. Their reactivity can be attributed to the electron-rich nature of the imidazole ring and the presence of functional groups that can undergo various chemical transformations. For example, the use of dirhodium acetate has been reported to catalyze the synthesis of 1,2-diamines through a highly diastereoselective process (Yuanhua Wang et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Material Science

Compounds related to N1-(4-methoxybenzylidene)-4-phenyl-1H-imidazole-1,2-diamine have been studied for their synthesis processes and material applications. For instance, the synthesis of imidazole derivatives with potential antimycobacterial activity showcases the structural mimicry and chemical versatility of these compounds for targeted biological effects (Miranda & Gundersen, 2009). Additionally, the development of polyimides from unsymmetrical diamine containing triaryl imidazole pendent groups highlights the material science applications of these compounds, demonstrating their solubility and thermal stability, which are crucial for polymeric materials (Ghaemy & Alizadeh, 2009).

Antibacterial and Cytotoxicity Studies

Research into p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes has revealed significant antibacterial activity against Gram-negative and Gram-positive bacteria, as well as cytotoxicity against certain cancer cell lines. This highlights the potential of these compounds in medical applications, particularly in developing new antimicrobial agents and cancer therapeutics (Patil et al., 2010).

Catalysis and Chemical Reactions

The use of imidazole derivatives extends to catalysis, where they are involved in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. Such research demonstrates the efficiency of these compounds in facilitating chemical reactions, which is valuable in synthetic chemistry and industrial applications (Donthireddy et al., 2020).

Drug Delivery and Molecular Interaction Studies

N-ethoxybenzylimidazoles have been explored for their pH-sensitive hydrolysis rates, making them potential candidates for use as cleavable linkers in cancer drug delivery systems. This application leverages the chemical properties of these compounds to improve the efficacy and specificity of therapeutic delivery (Kong et al., 2007).

Propiedades

IUPAC Name |

1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-22-15-9-7-13(8-10-15)11-19-21-12-16(20-17(21)18)14-5-3-2-4-6-14/h2-12H,1H3,(H2,18,20)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUECPEXHYGBZEI-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1H-imidazole-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)

![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5588088.png)